1-Cyclopropyl-4-isothiocyanatonaphthalene

概要

説明

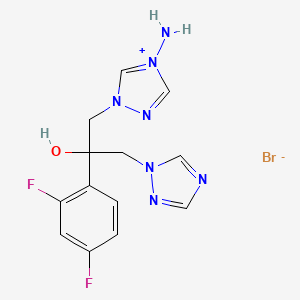

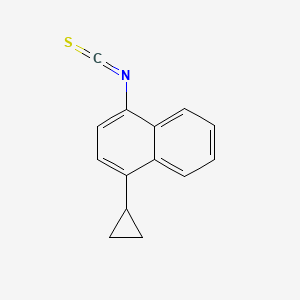

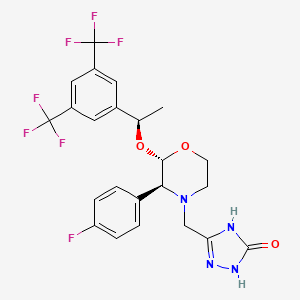

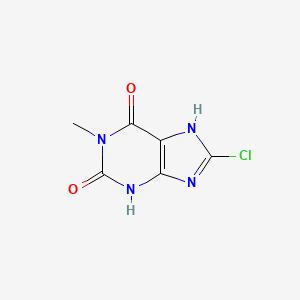

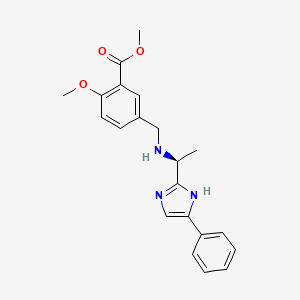

1-Cyclopropyl-4-isothiocyanatonaphthalene is an organic compound with the CAS Number: 878671-95-5 . It has a molecular weight of 225.31 and its IUPAC name is 1-cyclopropyl-4-isothiocyanatonaphthalene . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-4-isothiocyanatonaphthalene is C14H11NS . The InChI code for this compound is 1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 .Physical And Chemical Properties Analysis

1-Cyclopropyl-4-isothiocyanatonaphthalene is a solid at room temperature . The compound’s molecular weight is 225.31 .科学的研究の応用

Synthesis and Structural Analysis : Durucasu, Saracoglu, and Balcı (1991) explored the reactions of 1H-cyclopropa[b]naphthalene with different compounds, providing insights into its chemistry and potential applications in synthesis (Durucasu, Saracoglu, & Balcı, 1991).

Spectral Properties and Synthesis : Halton et al. (1986) investigated the synthesis and spectral properties of alkylidenecycloproparenes derived from 1H-cyclopropa[b]naphthalene, contributing to the understanding of its physical, spectral, and chemical properties (Halton, Randall, Gainsford, & Stang, 1986).

Novel Synthetic Methods : Müller and Rodriguez (1985) synthesized derivatives of 1H-cyclopropa[b]naphthalene, highlighting its role in the development of new synthetic pathways (Müller & Rodriguez, 1985).

Mesomorphic Properties : Seed et al. (2009) reported the synthesis and mesomorphic properties of novel naphthylisothiocyanates, a category that includes compounds like 1-Cyclopropyl-4-isothiocyanatonaphthalene, demonstrating their potential in materials science (Seed, Pantalone, Sharma, & Grubb, 2009).

Therapeutic and Diagnostic Applications : Abate et al. (2011) studied analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which is structurally related to 1-Cyclopropyl-4-isothiocyanatonaphthalene, indicating its potential use in oncology and diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Safety and Hazards

The safety information for 1-Cyclopropyl-4-isothiocyanatonaphthalene indicates that it is dangerous . The hazard statements include H301+H331;H315;H319;H335 . Precautionary measures include P501;P261;P270;P271;P264;P280;P302+P352;P337+P313;P305+P351+P338;P362+P364;P332+P313;P301+P310+P330;P304+P340+P311;P403+P233;P405 .

特性

IUPAC Name |

1-cyclopropyl-4-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPTWMNSFHCZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-isothiocyanatonaphthalene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

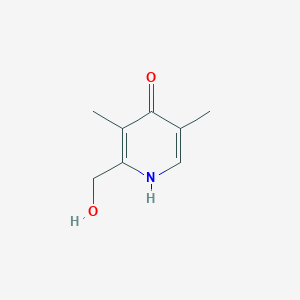

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)